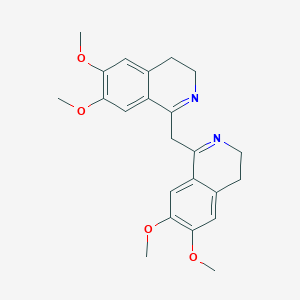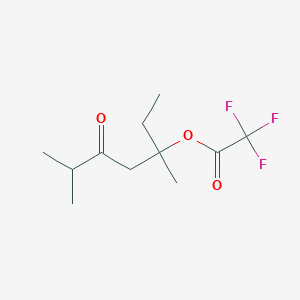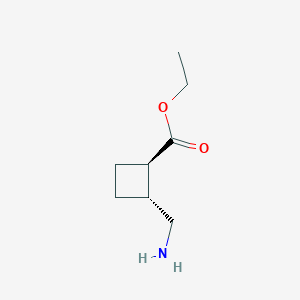
Benzyl 3-diazopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-diazopropanoate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is particularly interesting due to its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-diazopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl 2-methyl-3-oxobutanoate with sodium acetate in toluene, followed by methylation with methyl iodide in the presence of sodium hydride . Another method involves the copper-catalyzed N-H insertion of carbenoids such as α-diazocarbonyls into anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow systems and batch reactors can enhance the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-diazopropanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can be substituted with nucleophiles to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyanoquinone) in the presence of Fe(II) catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts can be used.
Substitution: Nucleophiles like azides, arenes, and vinyl acetates can be used in the presence of Fe(II) catalysts and DDQ.
Major Products Formed
Oxidation: Tetra-substituted olefin products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3-diazopropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 3-diazopropanoate involves the generation of highly reactive carbene intermediates. These carbenes can insert into various bonds, such as C-H, C-C, and X-H bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-diazopropanoate
- Benzyl 3-iodopropanoate
- Benzyl 3-phenylpropiolate
Uniqueness
Benzyl 3-diazopropanoate is unique due to its specific reactivity and the ability to form a wide range of products through various chemical transformations. Its versatility in organic synthesis and applications in multiple fields make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
63613-12-7 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
benzyl 3-diazopropanoate |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Clé InChI |
ZSZNGKHRHILNLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


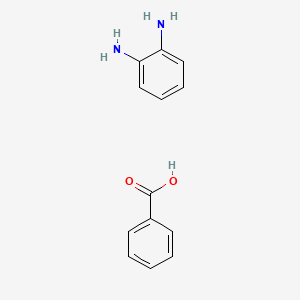
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
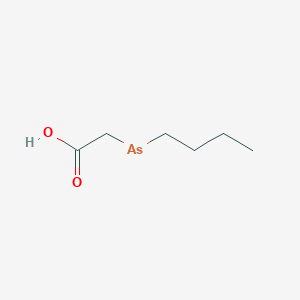
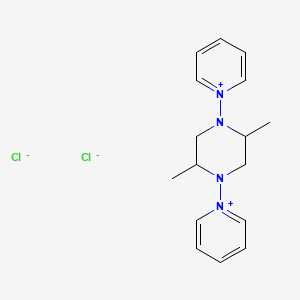
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
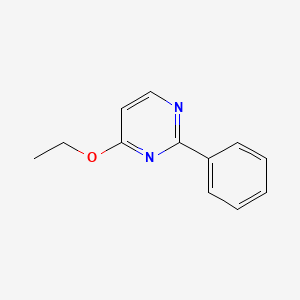
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
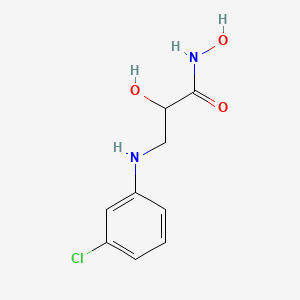
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
